molecular formula C18H11ClN6 B12211710 7-(2-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12211710
M. Wt: 346.8 g/mol
InChI Key: OZCYRKDFTHEFBN-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the oxidative cyclization of appropriate precursors. One common method involves the use of FeCl3 as an oxidizing agent . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or pyridine for several hours .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C18H11ClN6

Molecular Weight

346.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H11ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-23-22-16(24(18)11-20-17)12-6-2-1-3-7-12/h1-11H

InChI Key

OZCYRKDFTHEFBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

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